molecular formula C7H10BrNO3 B069329 Methyl 2-acetamido-3-bromobut-2-enoate CAS No. 188656-16-8

Methyl 2-acetamido-3-bromobut-2-enoate

Cat. No. B069329
M. Wt: 236.06 g/mol
InChI Key: KMDNFRLAPPLLQU-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-3-bromobut-2-enoate” is a chemical compound with the molecular formula C7H10BrNO3. It is also known by its CAS number 188656-16-8 . This compound is related to “Methyl 4-bromocrotonate”, which is used in the synthesis of highly substituted benzoxepines or benzopyrans .


Physical And Chemical Properties Analysis

“Methyl 2-acetamido-3-bromobut-2-enoate” has a molecular weight of 236.06 g/mol . It has a density of 1.476g/cm3 . The boiling point is 352.948ºC at 760 mmHg . The compound’s refractive index is 1.504 .

Scientific Research Applications

  • Silver-induced Coupling : A study on the reaction of methyl 4-bromobut-2-enoate and silver showed the formation of various coupled products, which are useful in synthesizing complex organic molecules (Della & Kendall, 1969).

  • Suzuki Coupling in HIV-1 Protease Inhibitors : A ligand-free Suzuki coupling protocol was developed to unite methyl (E)-4-bromobut-2-enoate with arylboronic acids, leading to the synthesis of various methyl 4-arylcrotonates, which are significant in the preparation of HIV-1 protease inhibitors (Chiummiento et al., 2012).

  • Synthesis of α-Methylidene- and α-Alkylidene-β-lactams : Methyl 2-(1-hydroxyalkyl)prop-2-enoates were transformed into various N-substituted methyl enoates, leading to the formation of β-lactams with potential pharmaceutical applications (Buchholz & Hoffmann, 1991).

  • Reactions with Aldehydes and Tributylchlorostannane : A study explored the reactions of methyl 3-bromomethylbut-3-enoate with various aldehydes and tributylchlorostannane, leading to the synthesis of important organic intermediates, such as δ-hydroxy-β-methylidenecarboxylic acid esters (Mineeva & Kulinkovich, 2008).

  • Enoate Reductase-Mediated Preparation of Key Intermediates : Enoate reductases were used to develop a biocatalyzed approach for the preparation of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of certain chiral drugs (Brenna et al., 2012).

properties

IUPAC Name

methyl 2-acetamido-3-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDNFRLAPPLLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610155
Record name Methyl 2-acetamido-3-bromobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-bromobut-2-enoate

CAS RN

188656-16-8
Record name Methyl 2-acetamido-3-bromobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhou, M Garcia-Calvo, S Pinto… - Journal of medicinal …, 2010 - ACS Publications
… This resulted in 39.5 g (78%) of (E)-methyl 2-acetamido-3-bromobut-2-enoate as a white solid. H NMR (500 MHz, DMSO-d 6 ) δ 9.68 (s, 1H), 3.62 (s, 3H), 2.32 (s, 3H), 1.92 (s, 3H). …
Number of citations: 66 pubs.acs.org

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